molecular formula C19H16N4 B12915537 Imidazo[1,2-a]pyrazin-8-amine, 3-[1,1'-biphenyl]-4-yl-N-methyl- CAS No. 787590-99-2

Imidazo[1,2-a]pyrazin-8-amine, 3-[1,1'-biphenyl]-4-yl-N-methyl-

Cat. No.: B12915537
CAS No.: 787590-99-2
M. Wt: 300.4 g/mol
InChI Key: JOVAPRTWHJFAQV-UHFFFAOYSA-N
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Description

Imidazo[1,2-a]pyrazin-8-amine, 3-[1,1’-biphenyl]-4-yl-N-methyl- is a heterocyclic compound that has garnered significant interest in the fields of organic synthesis and medicinal chemistry. This compound features a fused imidazo-pyrazine ring system, which is known for its versatile reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of imidazo[1,2-a]pyrazin-8-amine, 3-[1,1’-biphenyl]-4-yl-N-methyl- typically involves multistep procedures. One common approach includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-aminopyrazine with a suitable aldehyde or ketone in the presence of a catalyst can lead to the formation of the imidazo[1,2-a]pyrazine core

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the laboratory-scale synthetic routes. These methods often employ continuous flow reactors and advanced catalytic systems to enhance yield and purity while reducing reaction times and costs .

Chemical Reactions Analysis

Types of Reactions

Imidazo[1,2-a]pyrazin-8-amine, 3-[1,1’-biphenyl]-4-yl-N-methyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxo derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Imidazo[1,2-a]pyrazin-8-amine, 3-[1,1’-biphenyl]-4-yl-N-methyl- has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of imidazo[1,2-a]pyrazin-8-amine, 3-[1,1’-biphenyl]-4-yl-N-methyl- involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Imidazo[1,2-a]pyrazin-8-amine, 3-[1,1’-biphenyl]-4-yl-N-methyl- stands out due to its unique structural features, such as the fused imidazo-pyrazine ring and the presence of biphenyl and N-methyl groups. These structural elements contribute to its distinct reactivity and potential biological activities, making it a valuable compound in various research fields .

Properties

CAS No.

787590-99-2

Molecular Formula

C19H16N4

Molecular Weight

300.4 g/mol

IUPAC Name

N-methyl-3-(4-phenylphenyl)imidazo[1,2-a]pyrazin-8-amine

InChI

InChI=1S/C19H16N4/c1-20-18-19-22-13-17(23(19)12-11-21-18)16-9-7-15(8-10-16)14-5-3-2-4-6-14/h2-13H,1H3,(H,20,21)

InChI Key

JOVAPRTWHJFAQV-UHFFFAOYSA-N

Canonical SMILES

CNC1=NC=CN2C1=NC=C2C3=CC=C(C=C3)C4=CC=CC=C4

Origin of Product

United States

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